PRMT5 Inactivity vs. PRMT1-Moderate Activity: A Selectivity Window Absent in Pan-PRMT Inhibitors
Methyl 2-(benzylamino)pyrimidine-5-carboxylate is essentially inactive against PRMT5 (IC50 > 50,000 nM) while retaining moderate inhibitory activity against PRMT1 (IC50 = 7,200 nM), resulting in a PRMT5/PRMT1 selectivity ratio of >6.9-fold [1]. This contrasts sharply with the pan-PRMT inhibitor BDBM50194774 (CHEMBL3930600), which inhibits PRMT4/CARM1 with an IC50 of 53 nM and PRMT6 with an IC50 of 48 nM, exhibiting no isoform discrimination [2]. The target compound's PRMT1-biased profile is particularly valuable for studies where PRMT5 inhibition would confound phenotypic readouts, as PRMT5 is a major cellular symmetric dimethylarginine writer.
| Evidence Dimension | PRMT isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PRMT5 IC50 > 50,000 nM; PRMT1 IC50 = 7,200 nM |
| Comparator Or Baseline | BDBM50194774 (CHEMBL3930600): PRMT4/CARM1 IC50 = 53 nM; PRMT6 IC50 = 48 nM |
| Quantified Difference | Target compound is >943-fold less potent against PRMT4 and >1,042-fold less potent against PRMT6 compared to comparator; PRMT5/PRMT1 selectivity ratio >6.9 |
| Conditions | Biochemical inhibition assays using recombinant human PRMT enzymes; PRMT5 assay in Sf9 cells; PRMT1/PRMT6/CARM1 assays in E. coli or baculovirus expression systems |
Why This Matters
Investigators requiring selective modulation of PRMT1-mediated asymmetric dimethylation without perturbing PRMT5-dependent symmetric dimethylation should select this compound over non-selective analogs.
- [1] BindingDB, Entry BDBM50089221 (CHEMBL3577854). Methyl 2-(benzylamino)pyrimidine-5-carboxylate: PRMT5 IC50 > 50,000 nM; linked to BDBM50007728 for PRMT1 IC50 = 7,200 nM. View Source
- [2] BindingDB, Entry BDBM50194774 (CHEMBL3930600). Pan-PRMT inhibitor: PRMT4/CARM1 IC50 = 53 nM; PRMT6 IC50 = 48 nM. View Source
